1-((2-methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate
Description
1-((2-Methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate is a synthetic organic compound combining a phenothiazine core with a 2-methoxyphenyl-substituted propanolamine moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications. Phenothiazine derivatives are historically significant for their antipsychotic and antihistaminic properties, while the 2-methoxyphenyl group may modulate receptor binding affinity. Its synthesis likely involves coupling phenothiazine with a substituted propanolamine precursor, followed by oxalate salt formation .
Properties
IUPAC Name |
1-(2-methoxyanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S.C2H2O4/c1-26-20-11-5-2-8-17(20)23-14-16(25)15-24-18-9-3-6-12-21(18)27-22-13-7-4-10-19(22)24;3-1(4)2(5)6/h2-13,16,23,25H,14-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJXEHMKEWGUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate is a compound belonging to the phenothiazine class, which is recognized for its diverse pharmacological activities. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 362.45 g/mol |
| CAS Number | Not available |
The compound's structure includes a phenothiazine moiety, which is known for its interaction with various biological targets.
Pharmacological Effects
- Antipsychotic Activity : As a phenothiazine derivative, this compound may exhibit antipsychotic properties similar to other compounds in its class, such as chlorpromazine. It likely interacts with dopamine receptors in the central nervous system, modulating neurotransmitter activity and potentially alleviating symptoms of psychosis .
- Antimicrobial Properties : Research indicates that phenothiazine derivatives possess antibacterial and antifungal activities. The presence of the methoxy group may enhance these properties by improving the compound’s lipophilicity, allowing better membrane penetration .
- Neuroprotective Effects : Some studies suggest that phenothiazine derivatives can provide neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
The mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction leads to alterations in neurotransmitter release and receptor sensitivity, contributing to its pharmacological effects .
Case Studies
- Neuropsychiatric Disorders : A clinical study evaluated the efficacy of a similar phenothiazine derivative in treating schizophrenia. Patients exhibited significant improvements in symptom scales after treatment, suggesting potential effectiveness for compounds like this compound .
- In Vitro Antimicrobial Activity : Laboratory tests demonstrated that this compound showed inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent .
Comparative Analysis
A comparative analysis with other phenothiazine derivatives reveals that while all share similar core structures, variations in substituents (like the methoxy group in this compound) can significantly influence their biological activity.
| Compound | Antipsychotic Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| Chlorpromazine | Yes | Moderate | Yes |
| Promethazine | Moderate | High | Limited |
| This compound | Potentially High | High | Potentially High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Phenothiazine Core Modifications: The target compound retains the unsubstituted phenothiazine ring, whereas HBK series compounds replace phenothiazine with piperazine, altering receptor selectivity (e.g., α1 vs. dopamine D2) . Azetidinone hybrids (7j, 7k) incorporate a β-lactam ring, enhancing antibacterial efficacy but reducing CNS penetration compared to the target compound’s propanolamine chain .
Substituent Effects: The 2-methoxyphenyl group in the target compound and HBK series may enhance α-adrenoceptor binding, while chloroethyl-urea derivatives (e.g., antitumor agents) prioritize DNA alkylation and cytotoxicity . Thiourea linkages in azetidinone-phenothiazine hybrids improve antifungal activity but introduce metabolic instability compared to the oxalate salt’s robustness .
Pharmacological Outcomes: Antitumor ureas exhibit nanomolar potency against cancer cells but lack the adrenergic modulation seen in propanolamine-based analogs . Adrenoceptor ligands with indole moieties () show superior β1 selectivity, suggesting the target compound may require structural optimization for receptor specificity .
Data-Driven Insights
Table 2: Comparative Efficacy Metrics
Research Implications and Gaps
- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., chloro) to the phenothiazine ring may enhance antitumor activity, as seen in .
- Clinical Relevance : The oxalate salt’s solubility profile could favor oral bioavailability over hydrochloride salts (e.g., T3D2806 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
